molecular formula C10H6ClF3N2S B14032603 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14032603
M. Wt: 278.68 g/mol
InChI Key: OCXKOYRVPBOXHN-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 4-chloro-2-(trifluoromethyl)phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its cytotoxic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and biological activity. This makes it a valuable compound for drug development and other scientific applications .

Properties

Molecular Formula

C10H6ClF3N2S

Molecular Weight

278.68 g/mol

IUPAC Name

5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6ClF3N2S/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-16-9(15)17-8/h1-4H,(H2,15,16)

InChI Key

OCXKOYRVPBOXHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CN=C(S2)N

Origin of Product

United States

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